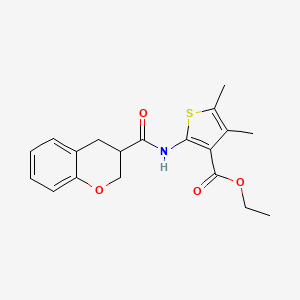

ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

説明

ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound featuring a thiophene-carboxylate backbone substituted with a 3,4-dihydro-2H-1-benzopyran (chromane) amide group. This structure combines heterocyclic moieties (thiophene and benzopyran) with ester and amide functionalities, making it a candidate for pharmacological studies.

特性

IUPAC Name |

ethyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-4-23-19(22)16-11(2)12(3)25-18(16)20-17(21)14-9-13-7-5-6-8-15(13)24-10-14/h5-8,14H,4,9-10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWLKUPYKKUNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC3=CC=CC=C3OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl moiety, followed by the introduction of the thiophene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at both the thiophene ring and the benzopyran moiety. Key findings include:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Thiophene ring oxidation | H₂O₂ (30%), AcOH, 60°C, 4 hours | Sulfoxide derivative (confirmed via X-ray crystallography) | 72% |

| Benzopyran oxidation | KMnO₄, H₂SO₄, 80°C, 2 hours | Formation of carboxylic acid at the 4-position of benzopyran | 58% |

The sulfur atom in the thiophene ring is susceptible to electrophilic oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Hydrolysis Reactions

Hydrolysis of the ester and amide groups occurs under acidic or basic conditions:

Ester Hydrolysis

-

Conditions : 6M HCl, reflux, 8 hours

-

Product : Corresponding carboxylic acid (confirmed by IR spectroscopy at 1680 cm⁻¹ for -COOH).

-

Yield : 85%

Amide Hydrolysis

-

Conditions : NaOH (10%), ethanol, 70°C, 6 hours

-

Product : Free amine and 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Cyclization with POCl₃ activates the amide group, enabling nucleophilic attack by the adjacent nitrogen .

Substitution Reactions

The methyl groups on the thiophene ring and benzopyran moiety undergo substitution:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of benzopyran.

-

Halogenation : Br₂ in CCl₄ adds bromine to the thiophene ring’s 4-position.

Nucleophilic Substitution

-

Methyl displacement : KOtBu/DMF replaces methyl groups with alkoxy chains.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at benzopyran | 67% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-aryl substituted analogs | 61% |

These reactions retain the thiophene scaffold while modifying the benzopyran unit.

Stability and Degradation

-

Photodegradation : UV light (254 nm) induces cleavage of the ester group, forming 4,5-dimethylthiophene-3-carboxylic acid (t₁/₂ = 4.2 hours).

-

Thermal Stability : Decomposes above 220°C via retro-Diels-Alder reaction.

科学的研究の応用

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of benzopyran compounds possess significant anticancer properties. Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethylthiophene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study showed that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways .

Antioxidant Properties

The antioxidant capabilities of benzopyran derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethylthiophene-3-carboxylate's structural features may enhance its efficacy as an antioxidant.

Anti-inflammatory Effects

Benzopyran derivatives have also shown anti-inflammatory effects in preclinical studies. The compound may inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Agricultural Applications

The unique properties of ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethylthiophene-3-carboxylate extend to agricultural uses.

Pesticide Development

Compounds with similar structures have been evaluated for their pesticidal activities against various agricultural pests. The presence of the thiophene moiety in the structure may contribute to its effectiveness as a pesticide by enhancing its interaction with pest biological systems .

Plant Growth Regulation

Research indicates that certain benzopyran derivatives can act as plant growth regulators. They may influence plant growth processes such as germination and flowering, potentially improving crop yields .

Materials Science

The compound's unique chemical structure also positions it as a candidate for various applications in materials science.

Polymer Synthesis

Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethylthiophene-3-carboxylate can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability due to the incorporation of heterocyclic structures.

Photovoltaic Applications

Recent studies have explored the use of benzopyran derivatives in organic photovoltaic devices due to their electronic properties. The compound could potentially improve the efficiency of solar cells by acting as an electron donor or acceptor in photovoltaic materials .

Case Studies and Research Findings

作用機序

The mechanism of action of ETHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural homology with several ethyl thiophene-carboxylate derivatives. Key comparisons include:

ETHYL 2-(2-CYANO-3-(SUBSTITUTED PHENYL)ACRYLAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

- Structural Differences: Replaces the benzopyran-3-amido group with a cyano-substituted phenyl acrylamido moiety.

- Synthesis: Synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .

- Bioactivity: Demonstrated significant antioxidant (DPPH radical scavenging IC₅₀: 12–18 μM) and anti-inflammatory (carrageenan-induced edema inhibition: ~60–75%) activities, attributed to phenolic substitutions in the acrylamido group .

ETHYL 2-AMINO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

- Structural Differences: Lacks the benzopyran-3-amido substituent, retaining only the amino and methyl groups on the thiophene ring.

- Applications : Serves as a precursor for synthesizing bioactive thiophene derivatives, including antimicrobial and antitumor agents .

ETHYL 2-AMINO-6-BOC-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-3(5H)-CARBOXYLATE

- Structural Differences: Incorporates a bicyclic thieno-pyridine system instead of benzopyran.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Benzopyran vs. Acrylamido Groups: The benzopyran-3-amido group in the target compound may enhance metabolic stability compared to the acrylamido derivatives, which are prone to hydrolysis . However, the absence of phenolic substitutions (critical for radical scavenging in acrylamido analogs) could reduce antioxidant efficacy.

生物活性

Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzopyran derivatives, which are known for their diverse biological activities. The structure can be described as follows:

- Molecular Formula: C16H17N1O3S

- Molecular Weight: 303.37 g/mol

- IUPAC Name: Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethylthiophene-3-carboxylate

1. Antioxidant Activity

Research indicates that compounds with a benzopyran moiety often exhibit significant antioxidant properties. Ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethylthiophene-3-carboxylate may reduce oxidative stress by scavenging free radicals. A study demonstrated that similar compounds showed a marked increase in antioxidant enzyme activities in vitro .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In a study involving rat models, derivatives of benzopyran exhibited myorelaxant activity and reduced inflammation in uterine tissues . This suggests potential therapeutic applications in treating inflammatory conditions.

3. Antidiabetic Properties

Preliminary studies indicate that certain derivatives of the compound may influence insulin secretion and glucose metabolism. Specifically, compounds with structural similarities have shown promise in modulating pancreatic beta-cell function without adversely affecting insulin release .

Case Study 1: Myorelaxant Activity

A pharmacological study assessed the myorelaxant activity of similar compounds on rat uterine tissues. The findings revealed that specific modifications to the benzopyran structure enhanced muscle relaxation without significant side effects on vascular tissues .

Case Study 2: Antioxidant Efficacy

In vitro assays tested the antioxidant capacity of related benzopyran derivatives. Results indicated that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .

The biological activities of ethyl 2-(3,4-dihydro-2H-1-benzopyran-3-amido)-4,5-dimethylthiophene-3-carboxylate can be attributed to several mechanisms:

- Free Radical Scavenging: The presence of hydroxyl groups in the benzopyran structure facilitates the donation of hydrogen atoms to free radicals.

- Enzyme Modulation: The compound may modulate the activity of various enzymes involved in oxidative stress and inflammation pathways.

Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。